molecular formula C12H7BrF2N4OS2 B10955898 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10955898
M. Wt: 405.2 g/mol
InChI Key: BJMJTRHSSHUELU-UHFFFAOYSA-N
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Description

N-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, thiophene, and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Thiophene Ring: The brominated thiophene moiety can be introduced via a coupling reaction, such as Suzuki or Stille coupling.

    Formation of the Pyrazole Ring: This involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Final Coupling: The thiazole and pyrazole intermediates are coupled under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and have similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and bromothiophene are structurally related.

    Pyrazole Derivatives: Compounds like celecoxib and pyrazole-3-carboxamide share the pyrazole ring.

Uniqueness: N-[4-(5-BROMO-2-THIENYL)-1,3-THIAZOL-2-YL]-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C12H7BrF2N4OS2

Molecular Weight

405.2 g/mol

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(difluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H7BrF2N4OS2/c13-9-2-1-8(22-9)6-5-21-12(17-6)18-10(20)7-3-4-16-19(7)11(14)15/h1-5,11H,(H,17,18,20)

InChI Key

BJMJTRHSSHUELU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=NN3C(F)F

Origin of Product

United States

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